molecular formula C14H22N6O2S B6542524 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(propane-1-sulfonyl)piperazine CAS No. 1021225-71-7

1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(propane-1-sulfonyl)piperazine

Katalognummer B6542524
CAS-Nummer: 1021225-71-7
Molekulargewicht: 338.43 g/mol
InChI-Schlüssel: HQOSIUGHVHXYKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(propane-1-sulfonyl)piperazine” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . These derivatives have been studied as bromodomain inhibitors, particularly against BRD4, a protein that recognizes acetylated lysine for epigenetic reading . They have shown promising results with micromolar IC50 values .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine derivatives are complex and depend on the specific conditions and reactants used . The exact chemical reactions involving “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(propane-1-sulfonyl)piperazine” are not specified in the search results.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

This compound and its derivatives have shown potential in anticancer research. They have been found to be effective in downregulating c-Myc, a protein involved in cell cycle progression, apoptosis, and cellular transformation .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity. For instance, pyrazolyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-pyran-2-one derivatives have shown in vitro antibacterial activity against S. aureus, B. subtilis, E. coli and Klebsiella pneumonia and antifungal activity against Candida albicans .

Analgesic and Anti-inflammatory Activity

The compound has shown potential in analgesic and anti-inflammatory research, indicating its potential use in pain management and inflammation treatment .

Antioxidant Activity

The compound has demonstrated antioxidant activity, suggesting its potential use in combating oxidative stress-related diseases .

Antiviral Activity

The compound has shown potential in antiviral research, indicating its possible use in the development of antiviral drugs .

Enzyme Inhibition

The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests its potential use in the treatment of diseases related to these enzymes.

Antitubercular Agents

The compound has shown potential as an antitubercular agent, indicating its possible use in the treatment of tuberculosis .

Bromodomain and Extraterminal Inhibitors

The compound has been optimized for BRD4 potency and physical properties, exhibiting high potency in vitro and in vivo, effecting c-Myc downregulation and tumor growth inhibition in xenograft studies . This compound was selected as the development candidate, AZD5153 .

Wirkmechanismus

The [1,2,4]triazolo[4,3-b]pyridazine derivatives act as bromodomain inhibitors, specifically against BRD4 . They interact with the bromodomains of BRD4, which recognize acetylated lysine for epigenetic reading .

Zukünftige Richtungen

The [1,2,4]triazolo[4,3-b]pyridazine derivatives, including “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(propane-1-sulfonyl)piperazine”, offer promising starting molecules for designing potent BRD4 BD inhibitors . Research on the development of these inhibitors against various diseases is actively being conducted .

Eigenschaften

IUPAC Name

3-ethyl-6-(4-propylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2S/c1-3-11-23(21,22)19-9-7-18(8-10-19)14-6-5-13-16-15-12(4-2)20(13)17-14/h5-6H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOSIUGHVHXYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NN3C(=NN=C3CC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-6-(4-(propylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.